molecular formula C12H10OS2 B12075959 (2Z)-2-benzylidene-5-methylsulfanylthiophen-3-one

(2Z)-2-benzylidene-5-methylsulfanylthiophen-3-one

Cat. No.: B12075959
M. Wt: 234.3 g/mol
InChI Key: DHFAGGXMBJSCHU-XFFZJAGNSA-N
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Description

(2Z)-2-benzylidene-5-methylsulfanylthiophen-3-one is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a benzylidene group at the 2-position and a methylsulfanyl group at the 5-position of the thiophene ring. The (2Z) configuration indicates the specific geometric arrangement of the substituents around the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-benzylidene-5-methylsulfanylthiophen-3-one can be achieved through a multi-step process involving the following key steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.

    Introduction of the Benzylidene Group: The benzylidene group can be introduced through a condensation reaction between a benzaldehyde derivative and the thiophene ring.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group can be added via a nucleophilic substitution reaction using a methylthiol reagent.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-benzylidene-5-methylsulfanylthiophen-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl-substituted thiophenes.

    Substitution: Halogenated or nitrated thiophenes.

Scientific Research Applications

(2Z)-2-benzylidene-5-methylsulfanylthiophen-3-one has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of organic electronic materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of (2Z)-2-benzylidene-5-methylsulfanylthiophen-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-benzylidene-5-methylthiophen-3-one: Lacks the sulfanyl group.

    (2Z)-2-benzylidene-5-ethylsulfanylthiophen-3-one: Contains an ethylsulfanyl group instead of a methylsulfanyl group.

    (2E)-2-benzylidene-5-methylsulfanylthiophen-3-one: Has a different geometric configuration.

Uniqueness

(2Z)-2-benzylidene-5-methylsulfanylthiophen-3-one is unique due to its specific (2Z) configuration and the presence of both benzylidene and methylsulfanyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H10OS2

Molecular Weight

234.3 g/mol

IUPAC Name

(2Z)-2-benzylidene-5-methylsulfanylthiophen-3-one

InChI

InChI=1S/C12H10OS2/c1-14-12-8-10(13)11(15-12)7-9-5-3-2-4-6-9/h2-8H,1H3/b11-7-

InChI Key

DHFAGGXMBJSCHU-XFFZJAGNSA-N

Isomeric SMILES

CSC1=CC(=O)/C(=C/C2=CC=CC=C2)/S1

Canonical SMILES

CSC1=CC(=O)C(=CC2=CC=CC=C2)S1

Origin of Product

United States

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